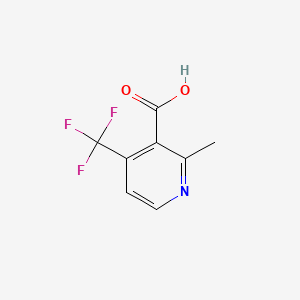

2-Methyl-4-trifluoromethyl-nicotinic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-4-trifluoromethyl-nicotinic acid is an aromatic compound containing a trifluoromethyl group. This compound is known for its unique biological activity and is used as a precursor material for the preparation of other pesticides or medicines .

准备方法

Synthetic Routes and Reaction Conditions

One of the preparation methods involves mixing 1,1-trifluoro-4-amino-3-butene-2-ketone and 3-methoxy methyl acrylate in a polar organic solvent under alkaline conditions to obtain an intermediate. This intermediate undergoes cyclization and hydrolysis to yield 2-Methyl-4-trifluoromethyl-nicotinic acid . Another method uses trifluoro-acetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials, which undergo acylation, cyclization, and hydrolysis .

Industrial Production Methods

The industrial production of this compound typically involves the use of inexpensive and easily accessible raw materials. The process is designed to be simple and suitable for large-scale production .

化学反应分析

Types of Reactions

2-Methyl-4-trifluoromethyl-nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium on carbon (Pd/C) for catalytic hydrogenation, acetic acid for esterification, and ethyl acetate for extraction .

Major Products Formed

The major products formed from these reactions include various derivatives of nicotinic acid, which are used in the synthesis of other biologically active compounds .

科学研究应用

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Methyl-4-trifluoromethyl-nicotinic acid serves as a crucial synthetic intermediate in the production of various pharmaceutical compounds. It can be utilized to synthesize pyridine carboxamides, which have shown efficacy as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase . The trifluoromethyl group enhances the biological activity and lipophilicity of these compounds, making them more effective in therapeutic applications.

1.2. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains, showing promise as potential antibiotics .

2.1. Insecticides

One of the most notable applications of this compound is its role as a precursor in the synthesis of flonicamid, a widely used insecticide. Flonicamid acts as a potent insect growth regulator with low toxicity to non-target organisms, making it an environmentally friendly option for pest control . The unique mechanism of action disrupts feeding behavior in pests, leading to effective control without harming beneficial insects .

2.2. Herbicides and Fungicides

The compound is also being explored for its potential use in developing new herbicides and fungicides. Its ability to modify biological pathways in plants makes it a candidate for creating selective herbicides that can target specific weeds while preserving crop health .

4.1. Development of Flonicamid

A study conducted on the synthesis of flonicamid from this compound demonstrated its effectiveness against aphids and other sap-sucking pests. The research highlighted the compound's rapid action and minimal impact on beneficial insects, showcasing its potential as a sustainable agricultural solution .

4.2. Antimicrobial Efficacy Testing

Another investigation focused on testing various derivatives of this compound against clinical isolates of bacteria. The results indicated significant antimicrobial activity, with some derivatives outperforming existing antibiotics in terms of efficacy against resistant strains .

作用机制

The mechanism of action of 2-Methyl-4-trifluoromethyl-nicotinic acid involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors, leading to the desired biological effect .

相似化合物的比较

Similar Compounds

- 2-Methyl-4-trifluoromethyl-benzoic acid

- 2-Methyl-4-trifluoromethyl-phenylboronic acid pinacol ester

- 2-Methyl-5-trifluoromethyl-nicotinic acid

- 2-Methyl-6-trifluoromethyl-nicotinic acid

Uniqueness

2-Methyl-4-trifluoromethyl-nicotinic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

生物活性

2-Methyl-4-trifluoromethyl-nicotinic acid (2-M-4-TFN) is a derivative of nicotinic acid characterized by the presence of a trifluoromethyl group at the 4-position and a methyl group at the 2-position of the pyridine ring. This compound has garnered attention due to its unique biological activity, particularly in agricultural and pharmaceutical applications.

- Molecular Formula : C7H6F3N1O2

- Molecular Weight : 205.13 g/mol

- Structure : The structure includes a pyridine ring with substituents that enhance its reactivity and biological properties.

2-M-4-TFN acts primarily as a precursor to nicotinamide coenzymes, which are essential for various metabolic processes. The compound's interaction with biochemical pathways involves:

- Redox Metabolism : It plays a crucial role in facilitating redox reactions within cells.

- NAD-dependent Pathways : By participating in NAD synthesis, it supports cellular metabolism and energy production.

Agricultural Applications

Research indicates that 2-M-4-TFN exhibits significant fungicidal properties. In controlled studies, it demonstrated up to 90% control of tomato late blight at concentrations around 375 g ai/ha, showcasing its potential as an effective agricultural fungicide. Additionally, related compounds have shown insecticidal activity against various pests, indicating a broader applicability in pest management.

Research Findings

Case Studies

- Fungicidal Efficacy : A study conducted on tomato plants treated with varying concentrations of 2-M-4-TFN showed significant reductions in late blight incidence compared to untreated controls. The results highlighted the compound's potential as a sustainable alternative to traditional fungicides.

- Pharmacological Exploration : Ongoing research is investigating the effects of nicotinic acid derivatives on weight management and metabolic health. Preliminary findings suggest that compounds similar to 2-M-4-TFN may modulate appetite-regulating pathways, thus offering insights into obesity treatment strategies .

属性

IUPAC Name |

2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-4-6(7(13)14)5(2-3-12-4)8(9,10)11/h2-3H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDBBMRQODWXDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695665 |

Source

|

| Record name | 2-Methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195447-85-9 |

Source

|

| Record name | 2-Methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。